5-Aminopyrrolidin-2-one

Overview

Description

Synthesis Analysis

The synthesis of 5-Aminopyrrolidin-2-one can be achieved through several methods. One approach involves the reaction between the appropriate ketone and ammonium acetate, and cyclization of N-alkylidene- and N-acyl amino acids . Another method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

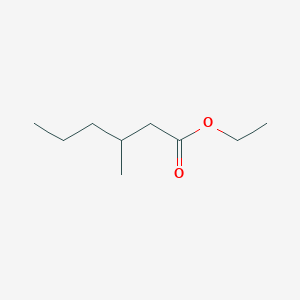

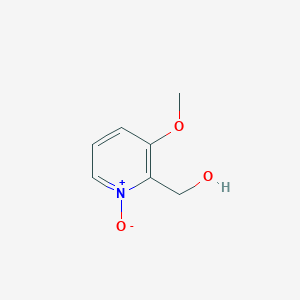

The molecular formula of this compound is C4H8N2O. It has a molecular weight of 100.12 g/mol . The InChI code is 1S/C4H8N2O/c5-6-3-1-2-4(6)7/h1-3,5H2 .Physical and Chemical Properties Analysis

This compound is a white crystal powder that is soluble in water and ethanol. It has a melting point of 130-132°C and a boiling point of 312°C at 760 mmHg. Furthermore, the compound has a density of 1.239 g/cm³.Scientific Research Applications

Synthesis and Organic Chemistry

- 5-Aminopyrrolidin-2-one derivatives, such as 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles, are used in organic synthesis, contributing to the development of biologically active compounds like HIV-1 integrase inhibitors, tyrosine kinase inhibitors, and telomerase inhibitors (Fedoseev et al., 2015).

- It also finds application in the synthesis of water-soluble and biocompatible polymeric supports for ferrocene-labeled amino acid and peptide nucleic acid (PNA) monomer derivatives, which are valuable as electrochemically active probes for biomolecules (Baldoli et al., 2007).

Pharmaceutical and Medical Research

- This compound derivatives are investigated for their neuroprotective properties. For instance, aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a selective agonist of metabotropic glutamate receptors, shows potential in protecting neurons against excitotoxic degeneration (Battaglia et al., 1998).

- Similarly, pyrrolidine-2-one derivatives have been prepared and evaluated for antibacterial activity, showcasing their potential in medical applications (Betti et al., 2020).

Biochemistry and Molecular Biology

- This compound derivatives play a role in biochemical studies. For instance, 1-hydroxy-3-aminopyrrolid-2-one (HA-966) has been used to investigate the effects on synaptically and chemically excited neurons in the cuneate nucleus of the cat, contributing to our understanding of excitatory amino acid receptor sites (Davies & Watkins, 1973).

Chemistry and Materials Science

- Ferrocene-based receptors using aminopyrrolidine structures have been developed for the electrochemical recognition of anions, which is significant in the field of materials science and sensor development (Goel et al., 2007).

Biotechnology

- The compound has been studied in the context of biosynthesis pathways, particularly in the production of tetrapyrrole compounds, highlighting its relevance in biotechnological applications (Jiang et al., 2022).

Safety and Hazards

The safety information for 5-Aminopyrrolidin-2-one includes several hazard statements such as H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

5-Aminopyrrolidin-2-one is a small, naturally occurring molecule that plays a crucial role in cellular metabolism It is known to be a precursor molecule in the biosynthesis of heme, a critical component of hemoglobin in red blood cells and other important biological molecules.

Mode of Action

Biochemical Pathways

This compound is involved in the heme biosynthesis pathway. It undergoes a series of enzymatic reactions to ultimately form heme, a prosthetic group found in various proteins, including hemoglobin (oxygen transport), myoglobin (oxygen storage in muscle), and cytochromes (electron transport in the respiratory chain). The ribose for both purines and pyrimidines originates from the pentose phosphate pathway (hexose monophosphate shunt) and is used as 5-phosphoribosylpyrophosphate (PRPP) in the biosynthetic pathways for purines and pyrimidines .

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

5-Aminopyrrolidin-2-one is among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects

Cellular Effects

The cellular effects of this compound are not well-studied. Related pyrrolidinone derivatives have been shown to possess diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . These effects suggest that this compound may similarly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name |

5-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-2-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKYFRSLKUNMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505262 | |

| Record name | 5-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76284-18-9 | |

| Record name | 5-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)

![5-Chlorobenzo[c]isothiazole](/img/structure/B1626258.png)